molecular formula CH3N6O2P B14631170 Methyl phosphorodiazidate CAS No. 57468-69-6

Methyl phosphorodiazidate

Cat. No.: B14631170
CAS No.: 57468-69-6
M. Wt: 162.05 g/mol
InChI Key: OQWAOVUKPHANJH-UHFFFAOYSA-N
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Description

Methyl phosphorodiazidate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two azide groups and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phosphorodiazidate can be synthesized through several methods. One common approach involves the reaction of methyl phosphorodichloridate with sodium azide. The reaction typically occurs in an inert solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds as follows:

CH3P(O)Cl2+2NaN3CH3P(O)(N3)2+2NaCl\text{CH}_3\text{P(O)Cl}_2 + 2\text{NaN}_3 \rightarrow \text{CH}_3\text{P(O)(N}_3\text{)}_2 + 2\text{NaCl} CH3​P(O)Cl2​+2NaN3​→CH3​P(O)(N3​)2​+2NaCl

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl phosphorodiazidate undergoes various chemical reactions, including:

    Substitution Reactions: The azide groups can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form phosphorodiamidate derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Substitution: Formation of phosphoramidates or phosphorates.

    Reduction: Formation of methyl phosphorodiamidate.

    Oxidation: Formation of phosphorodiamidate derivatives.

Scientific Research Applications

Methyl phosphorodiazidate has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of novel therapeutic agents, particularly in the field of antisense oligonucleotides.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl phosphorodiazidate involves its ability to undergo nucleophilic substitution and reduction reactions. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. This property makes it valuable in the synthesis of complex molecules and materials. Additionally, the compound’s ability to form phosphoramidate linkages is crucial in its biological applications, particularly in antisense oligonucleotide technology.

Comparison with Similar Compounds

Methyl phosphorodiazidate can be compared with other similar compounds such as:

    Phosphoramidates: These compounds have similar structures but differ in the substituents attached to the phosphorus atom.

    Phosphorodiamidates: These compounds have two amine groups attached to the phosphorus atom, making them more stable and less reactive than this compound.

    Phosphoramides: These compounds have three amine groups attached to the phosphorus atom, resulting in different chemical properties and reactivity.

Uniqueness: this compound is unique due to its dual azide groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and form stable triazole linkages sets it apart from other phosphoramidate compounds.

Properties

CAS No.

57468-69-6

Molecular Formula

CH3N6O2P

Molecular Weight

162.05 g/mol

IUPAC Name

diazidophosphoryloxymethane

InChI

InChI=1S/CH3N6O2P/c1-9-10(8,6-4-2)7-5-3/h1H3

InChI Key

OQWAOVUKPHANJH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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